(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine, also known as (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine, is an organic compound with the molecular formula CHNO. It features a phenethylamine structure and is characterized by a methoxy group and a methyl group on the aromatic ring. This compound is significant in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be sourced from chemical suppliers and research institutions. It falls under the classification of amines, specifically secondary amines, due to the presence of an amine functional group attached to a carbon chain. Its relevance extends to both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and other organic compounds.
The synthesis of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine can be achieved through several methods:
In industrial settings, large-scale production often employs optimized reaction conditions to maximize yield and purity. This may involve catalysts, specific solvents, and temperature control to enhance efficiency.
The molecular structure of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine can be represented as follows:
The compound exhibits a chiral center at the carbon atom adjacent to the amine group, leading to potential enantiomeric forms that may have different biological activities.
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the products formed during these reactions, making it essential to optimize these parameters for desired outcomes.
The mechanism of action for (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine is believed to involve interactions with neurotransmitter systems. Similar compounds in its class are known to influence serotonin and dopamine pathways, which may contribute to their biological effects. The presence of the methoxy and methyl groups likely modulates its receptor binding affinity and selectivity.
The compound is soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics imparted by the aromatic ring. It is stable under normal conditions but may react under extreme pH or temperature conditions.
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine has several scientific applications:
The efficient synthesis of enantiomerically pure (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine (DMPCA) requires sophisticated chiral induction methodologies. This chiral β-methylphenethylamine derivative serves as a critical building block in pharmaceutical synthesis, demanding stringent enantiomeric purity standards (>99% ee) for biological efficacy. Two principal resolution approaches dominate industrial production: diastereomeric salt crystallization and enzymatic resolution. The diastereomeric salt method employs chiral acids like (S)-2-(2-naphthyl)glycolic acid to separate racemic mixtures, though this approach often requires multiple recrystallizations to achieve pharma-grade enantiopurity (typically 87% ee initially, upgradable to >99% ee) [7]. Alternatively, lipase-mediated kinetic resolution utilizing Lipase B enzymes offers a biocatalytic route, though limitations persist with achievable optical purity (78% ee) and enzyme cost constraints at commercial scale [7].
The stereochemical integrity of DMPCA derivatives is rigorously controlled through specific CAS registry assignments: The (1S)-enantiomer free base carries CAS 7047667, while its hydrochloride salt is designated 1909294-97-8 [1] [2] [5]. The corresponding (1R)-enantiomer hydrochloride salt is registered under CAS 1909288-01-2 [4] [6]. These distinct identifiers ensure precise stereochemical referencing throughout synthetic literature and regulatory documentation. Critical molecular descriptors include the specific rotation, typically measured in methanol ([α]₂₀D = -xx.x°, c 1.0), though exact values require experimental confirmation under standardized conditions [4] [6].
Table 1: Identifier System for DMPCA Stereoisomers
Compound Designation | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
(1S)-1-(2-Methoxy-5-methylphenyl)ethan-1-amine (free base) | 7047667 | C₁₀H₁₅NO | 165.23 |
(1S)-1-(2-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride | 1909294-97-8 | C₁₀H₁₆ClNO | 201.69 |
(1R)-1-(2-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride | 1909288-01-2 | C₁₀H₁₆ClNO | 201.69 |
Transition metal-catalyzed asymmetric hydrogenation represents the most industrially viable pathway to high-optical-purity DMPCA. This methodology employs chiral rhodium complexes with (S)-QUINAP ligands to achieve exceptional enantiocontrol (>98% ee) through imine reduction. The catalytic cycle involves precise re-face hydride delivery to the prochiral imine substrate generated from 1-(2-methoxy-5-methylphenyl)ethanone [7]. Despite its efficiency, this approach faces economic challenges due to precious metal costs (rhodium) and specialized ligand requirements, creating significant barriers for large-scale implementation. Additionally, handling sensitive reagents like catecholborane necessitates specialized infrastructure, further increasing operational complexity [7].
Organocatalytic reductive amination has emerged as a complementary strategy leveraging chiral phosphoric acids (e.g., TRIP derivatives) as asymmetric catalysts. This metal-free approach facilitates enantioselective imine formation and reduction under mild conditions, though achievable enantioselectivity typically ranges between 85-92% ee – below pharmaceutical thresholds for advanced intermediates [6]. Recent advances demonstrate improved selectivity (94-96% ee) using Hantzsch ester-mediated transfer hydrogenation under organocatalytic regimes, yet industrial adoption remains limited by catalyst loading requirements (typically 5-10 mol%) and extended reaction times [6].
Table 2: Comparative Analysis of Catalytic Approaches
Parameter | Transition Metal Catalysis | Organocatalysis |
---|---|---|
Representative Catalyst | Rh/(S)-QUINAP complex | Chiral BINOL-phosphates |
Enantiomeric Excess (%) | 98-99% | 85-92% (up to 96% optimized) |
Key Advantage | Superior enantiocontrol | Metal-free, simplified purification |
Scale Limitation | Precious metal cost ($ₓ,ₓₓₓ/kg Rh) | High catalyst loading (mol%) |
Reagent Complexity | Hazardous reductants (catecholborane) | Benign reductants (Hantzsch ester) |
Industrial Feasibility | Medium (specialized infrastructure) | High (conventional equipment) |
The ketone precursor 1-(2-methoxy-5-methylphenyl)ethanone (CAS 20628-07-3) serves as the fundamental building block for DMPCA synthesis [9]. This prochiral intermediate exhibits favorable reduction kinetics due to electron-donating methoxy and methyl substituents ortho and para to the acetyl group. Commercial availability of this ketone (purity >98%) facilitates large-scale synthetic operations, with key suppliers providing bulk quantities under cold-chain transportation protocols to prevent degradation [9]. Physicochemical profiling indicates significant pharmaceutical potential: calculated logP 2.15, TPSA 26.3 Ų, and high predicted gastrointestinal absorption – features retained in the amine derivative [9].
Catalytic hydrogenation using Adam's catalyst (PtO₂) in ammoniacal methanol efficiently reduces the ketone to racemic amine through an imine intermediate, though this approach lacks stereoselectivity. For enantioselective synthesis, the Leuckart-Wallach reaction provides a practical resolution: treatment with ammonium formate/formic acid at 150-160°C generates the corresponding formamide derivative, which undergoes acid hydrolysis to yield racemic amine. Subsequent enzymatic resolution using immobilized lipases achieves moderate enantioselectivity [6] [7]. The alcohol intermediate (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol (CAS 156597-62-5) offers an alternative chiral pool starting material. Mitsunobu inversion or enzymatic oxidation pathways enable conversion to the corresponding amine via azide intermediates, though these multi-step sequences suffer from yield erosion (typically 45-60% overall) [8].
Table 3: Key Precursors in DMPCA Synthesis
Precursor | CAS Number | Role in Synthesis | Physical Properties |
---|---|---|---|
1-(2-Methoxy-5-methylphenyl)ethanone | 20628-07-3 | Direct reductive amination substrate | MW 164.20 g/mol, logP 2.15, crystalline solid |
(1S)-1-(2-Methoxy-5-methylphenyl)ethan-1-ol | 156597-62-5 | Chiral alcohol for stereospecific conversion | Liquid, storage at 4°C, 95% purity |
(1S)-1-(2-Methoxy-5-methylphenyl)ethan-1-amine free base | 7047667 | Unprotected amine for salt formation | MW 165.23 g/mol, logP ~2.1 (est.) |
Pharmaceutical processing universally employs (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride (CAS 1909294-97-8) as the isolated intermediate form due to superior stability, crystallinity, and handling properties compared to the free base. Salt formation is achieved through stoichiometric HCl gas bubbling in anhydrous ethereal solvents (diethyl ether, MTBE) at 0-5°C, producing high-purity hydrochloride crystals after cold filtration [1] [6]. Alternative methods utilize concentrated hydrochloric acid addition in ethanol/water mixtures, though this approach risks partial hydrolysis of sensitive functional groups during isolation. The hydrochloride salt exhibits excellent crystallinity from ethanol/acetone systems, forming defined orthorhombic crystals with characteristic melting points (decomposition onset 192-195°C) suitable for quality control specifications [2].
Purification protocols leverage the hydrochloride salt's differential solubility: high solubility in aqueous methanol (>500 mg/mL) versus low solubility in anhydrous acetone (<5 mg/mL). This property enables recrystallization procedures that remove residual enantiomeric impurities and process-related contaminants. Process optimization focuses on achieving >99.5% chromatographic purity with enantiomeric excess exceeding 99.8% ee – specifications required for pharmaceutical registration [2] [6]. Analytical control employs chiral HPLC methods using polysaccharide-based stationary phases (Chiralpak IC, Chiralcel OD-H) with UV detection at 254 nm. The hydrochloride salt requires strict cold-chain storage (2-8°C) under inert atmosphere to prevent racemization and hydrochloride dissociation during long-term storage, particularly important for multi-kilogram pharmaceutical batches [2] [6].
Table 4: Hydrochloride Salt Characterization Data
Analytical Parameter | Specification | Analytical Method |
---|---|---|
Appearance | White to off-white crystalline powder | Visual inspection |
Identification (FTIR) | Conforms to reference spectrum | KBr pellet method |
Assay (HPLC) | ≥99.5% | Reverse-phase C18, 0.1% H₃PO₄/MeCN |
Enantiomeric Purity | ≥99.8% ee | Chiral HPLC (Chiralcel OD-H) |
Water Content (KF) | ≤0.5% w/w | Karl Fischer titration |
Residual Solvents | MeOH <3000 ppm, EtOH <5000 ppm | GC-HS, USP <467> |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7